![molecular formula C8H8N4O B13606668 [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol: is a heterocyclic compound that features a triazole ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment to Pyridine: The triazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of the Methanol Group: The methanol group is introduced via a reduction reaction, often using sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Scientific Research Applications
[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents, such as pyridine-3-methanol.
Uniqueness
[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol is unique due to the combination of the triazole and pyridine rings, which provides a versatile scaffold for the development of new pharmacologically active compounds. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8N4O/c13-4-7-1-2-8(10-3-7)12-6-9-5-11-12/h1-3,5-6,13H,4H2 |
InChI Key |
ZUICNAINIVNBER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


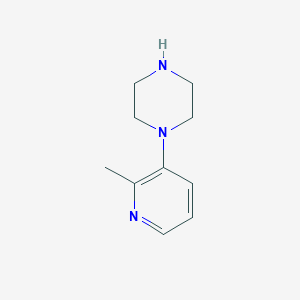
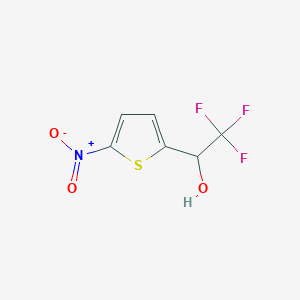


![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
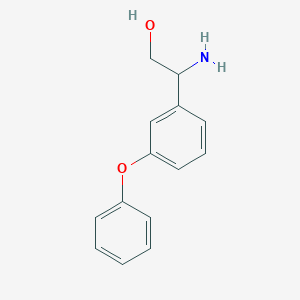
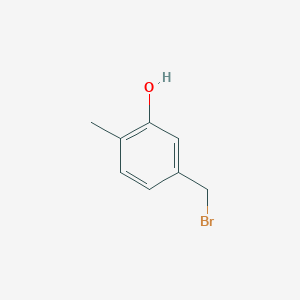
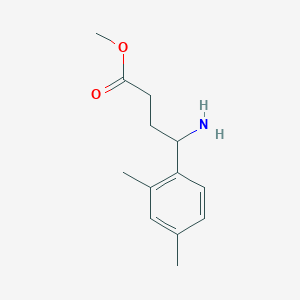

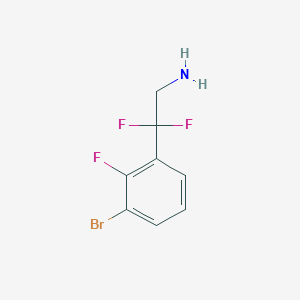

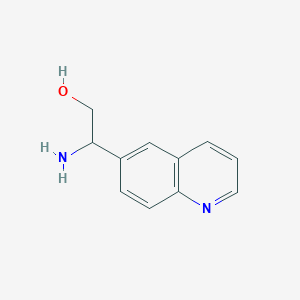
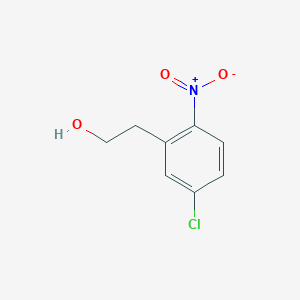
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
